molecular formula C9H15NO4 B12872378 4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide

4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide

Katalognummer: B12872378
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: GHWOADXTAHPGKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide is a chemical compound with a complex structure that includes a tetrahydrofuran ring, an ethyl group, and a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide typically involves the reaction of a tetrahydrofuran derivative with an ethylating agent and a hydroxyethylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst such as a Lewis acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion into the final product. The process may be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetrahydrofuran derivatives and compounds with similar functional groups, such as:

  • 4-Ethyl-5-oxotetrahydrofuran-2-carboxamide
  • N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide

Uniqueness

4-Ethyl-N-(2-hydroxyethyl)-5-oxotetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H15NO4

Molekulargewicht

201.22 g/mol

IUPAC-Name

4-ethyl-N-(2-hydroxyethyl)-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C9H15NO4/c1-2-6-5-7(14-9(6)13)8(12)10-3-4-11/h6-7,11H,2-5H2,1H3,(H,10,12)

InChI-Schlüssel

GHWOADXTAHPGKV-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(OC1=O)C(=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.